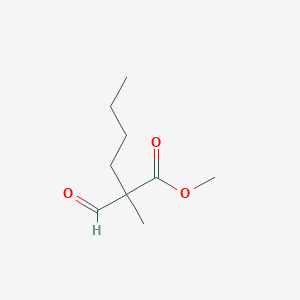
Methyl 2-formyl-2-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-2-methylhexanoate is an organic compound with the molecular formula C9H16O3. It is an ester derivative of 2-methylhexanoic acid, featuring both a formyl and a methyl group on the hexanoate chain. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-2-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the formylation of methyl 2-methylhexanoate. This can be achieved using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve moderate temperatures and controlled addition of the formylating agent to prevent overreaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-methylhexanoic acid with methanol, followed by formylation using formic acid. The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-formyl-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: 2-methylhexanoic acid.
Reduction: Methyl 2-hydroxy-2-methylhexanoate.
Substitution: Methyl 2-(substituted)-2-methylhexanoate derivatives.
Applications De Recherche Scientifique
Methyl 2-formyl-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-formyl-2-methylhexanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active formyl compound, which can further interact with cellular targets.
Comparaison Avec Des Composés Similaires
Methyl 2-formyl-2-methylhexanoate can be compared with other similar compounds such as:
Methyl 2-methylhexanoate: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
Methyl formate: A simpler ester with a formyl group, but lacks the extended carbon chain and methyl substitution.
Ethyl 2-formyl-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of a formyl group and a branched alkyl chain, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
717122-73-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 2-formyl-2-methylhexanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-9(2,7-10)8(11)12-3/h7H,4-6H2,1-3H3 |
Clé InChI |
ZXUBSCHOBWBWMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
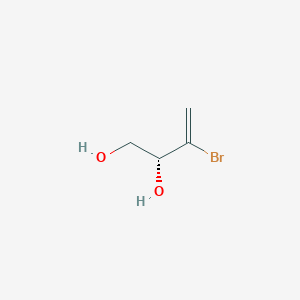
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
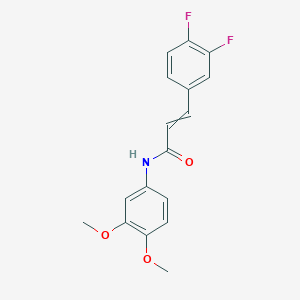
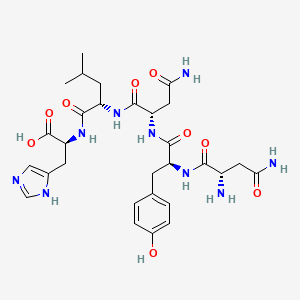
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
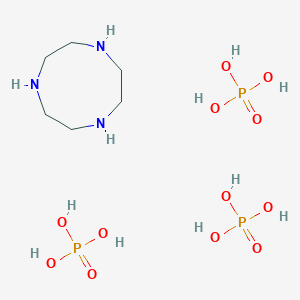
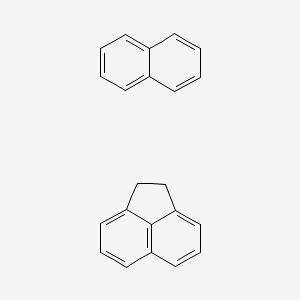
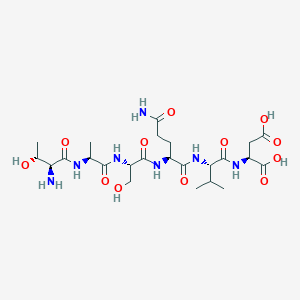
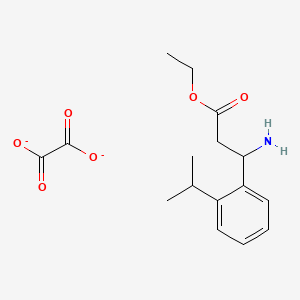
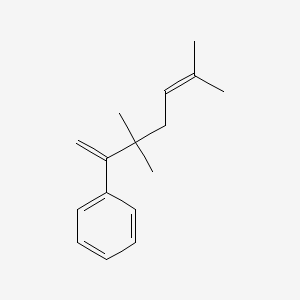
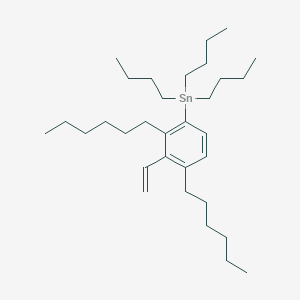
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
